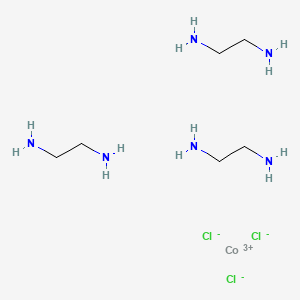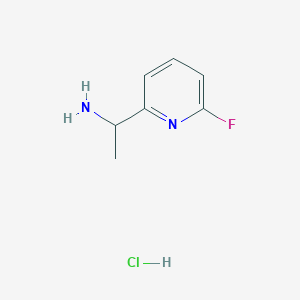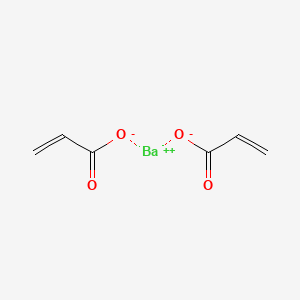
2-Propenoic acid,barium salt(9ci)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Barium acrylate monomer is an organometallic compound with the chemical formula C₆H₆BaO₄. It is a white to off-white powder or crystalline substance. This compound is a barium salt of acrylic acid and is used in various industrial and scientific applications due to its unique properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Barium acrylate monomer can be synthesized through the reaction of barium hydroxide with acrylic acid. The reaction typically occurs in an aqueous medium, where barium hydroxide reacts with acrylic acid to form barium acrylate and water. The reaction is as follows:
Ba(OH)2+2CH2=CHCOOH→Ba(CH2=CHCOO)2+2H2O
Industrial Production Methods: In industrial settings, the synthesis of barium acrylate monomer can be carried out in a continuous flow process. This method involves the reaction of acrylic acid with barium hydroxide in a tubular reactor, ensuring high conversion rates and minimizing side products .
Analyse Chemischer Reaktionen
Types of Reactions: Barium acrylate monomer undergoes various chemical reactions, including:
Polymerization: The vinyl group in the acrylate moiety is highly reactive and can undergo free-radical polymerization to form polyacrylates.
Substitution Reactions: The barium ion can be replaced by other metal ions in substitution reactions.
Common Reagents and Conditions:
Polymerization: Initiated by free-radical initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) under heat or UV light.
Substitution Reactions: Typically involve the use of metal salts in aqueous solutions.
Major Products:
Polymerization: Results in the formation of poly(barium acrylate).
Substitution Reactions: Yield different metal acrylates depending on the substituting metal ion.
Wissenschaftliche Forschungsanwendungen
Barium acrylate monomer has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of polyacrylates and copolymers.
Biology: Employed in the development of biomaterials and drug delivery systems.
Medicine: Investigated for its potential use in medical implants and coatings due to its biocompatibility.
Industry: Utilized in the production of adhesives, coatings, and sealants
Wirkmechanismus
The mechanism of action of barium acrylate monomer primarily involves its ability to undergo polymerization. The vinyl group in the acrylate moiety reacts with free radicals to form long polymer chains. This process is exothermic and can be initiated by heat or UV light. The resulting polymers have unique properties such as flexibility, toughness, and resistance to environmental factors .
Vergleich Mit ähnlichen Verbindungen
2-Ethylhexyl Acrylate: Used in pressure-sensitive adhesives.
Cyclohexyl Acrylate: Employed in automotive clear lacquers.
2-Hydroxyethyl Acrylate: Crosslinkable with di-isocyanates to form gels.
Uniqueness of Barium Acrylate Monomer: Barium acrylate monomer is unique due to the presence of the barium ion, which imparts specific properties such as increased density and potential for use in specialized applications like radiation shielding materials. Its ability to form stable polymers with desirable mechanical properties makes it distinct from other acrylates .
Eigenschaften
Molekularformel |
C6H6BaO4 |
|---|---|
Molekulargewicht |
279.44 g/mol |
IUPAC-Name |
barium(2+);prop-2-enoate |
InChI |
InChI=1S/2C3H4O2.Ba/c2*1-2-3(4)5;/h2*2H,1H2,(H,4,5);/q;;+2/p-2 |
InChI-Schlüssel |
ONQPQIFFWHMGGE-UHFFFAOYSA-L |
Kanonische SMILES |
C=CC(=O)[O-].C=CC(=O)[O-].[Ba+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






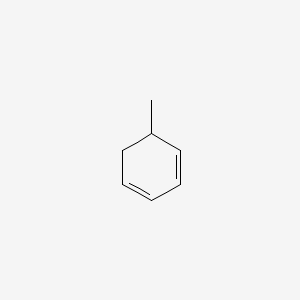
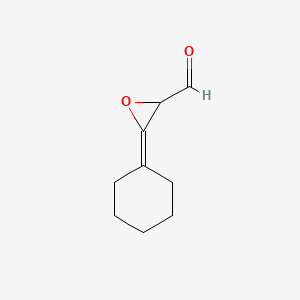
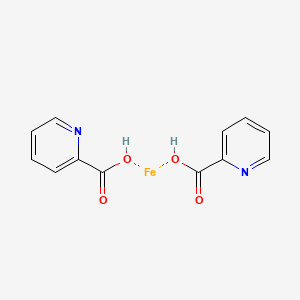
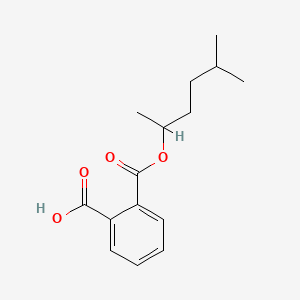
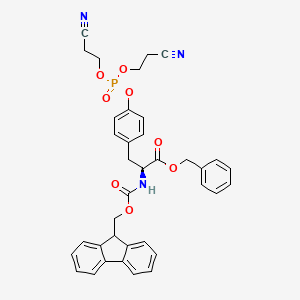
![(2S)-2-[[(3R)-8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carbonyl]amino]-3-(2,3,4,5,6-pentadeuteriophenyl)propanoic acid](/img/structure/B13827081.png)

